

Application Notes and Protocols for ML356 in Mouse Models

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Compound of Interest

Compound Name: ML356

Cat. No.: B609152

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Disclaimer: As of the latest literature review, no specific in vivo studies detailing the dosage and administration of **ML356** in mouse models have been published. The following information is based on the known characteristics of **ML356** and data from studies on other fatty acid synthase (FASN) inhibitors. This document is intended to serve as a foundational guide for researchers initiating preclinical studies with **ML356** and should not be considered a direct protocol. Independent dose-finding and toxicology studies are imperative.

Introduction to ML356

ML356 is a potent and selective inhibitor of the thioesterase domain of fatty acid synthase (FASN-TE)[1][2]. FASN is a key enzyme in the de novo synthesis of fatty acids, a process that is often upregulated in various diseases, including cancer, to support rapid cell proliferation and membrane production. By inhibiting the thioesterase domain, **ML356** effectively blocks the final step of fatty acid synthesis, leading to a reduction in the production of palmitate[1][2]. Its selectivity for FASN-TE over other human thioesterases makes it a valuable tool for studying the role of FASN in pathological processes[1][2].

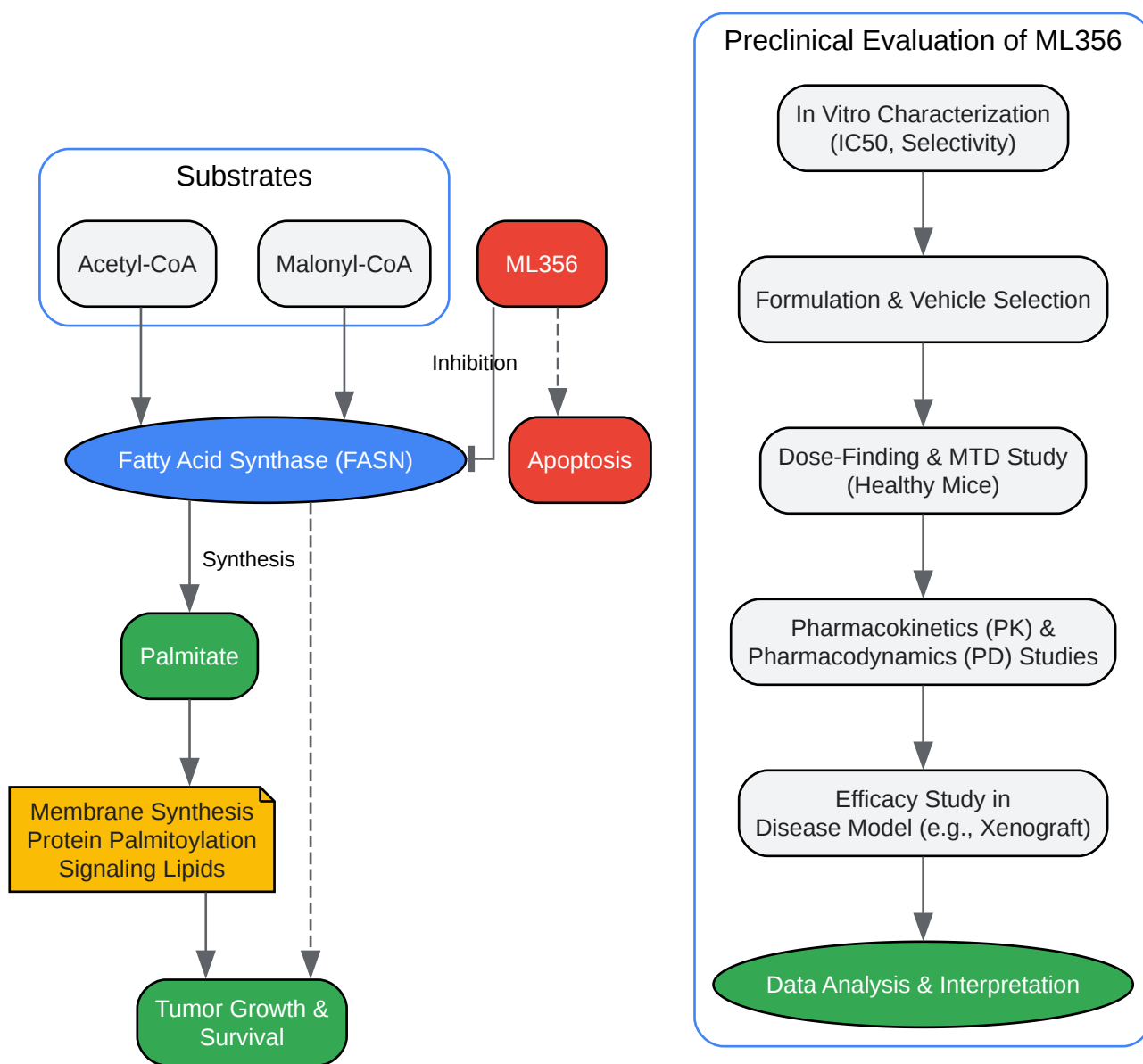
Chemical Properties of **ML356**:

Property	Value
Molecular Formula	C ₁₉ H ₂₅ N ₃ O ₄ S ₂
Molecular Weight	423.5 g/mol
IC ₅₀ for FASN-TE	334 nM
Solubility	DMSO: 20 mg/mL, DMF: 10 mg/mL, Ethanol: 0.5 mg/mL

Source: Cayman Chemical[1][2]

Mechanism of Action: FASN Inhibition

Fatty acid synthase catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This process is crucial for providing the building blocks for more complex lipids required for cell membrane formation, energy storage, and protein modification. In many cancer cells, the FASN pathway is hyperactivated to meet the high demand for lipids. Inhibition of the FASN thioesterase domain by **ML356** prevents the release of the final palmitate product, leading to a disruption of these cellular processes and potentially inducing apoptosis in cancer cells.



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References

- 1. Program Description | NIH Common Fund [commonfund.nih.gov]

- 2. Molecular Libraries and Imaging | NIH Common Fund [commonfund.nih.gov]
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